molecular formula C13H14O3 B1236125 (2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid

(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid

Cat. No. B1236125
M. Wt: 218.25 g/mol
InChI Key: UADPGHINQMWEAG-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid is a benzenoid aromatic compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of new derivatives in chemical research. For instance, it has been involved in the creation of novel dibenzo-tetraaza and dibenzo-dioxadiaza[14]annulenes, highlighting its role in the development of complex organic compounds (Mehranpour, Hashemnia, & Bashiri, 2013).
  • It's also used in the synthesis of iminofurans, demonstrating its versatility in creating diverse organic structures (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Biological and Pharmacological Research

  • In biological studies, this compound has been isolated as a germination inhibitory constituent from Erigeron annuus, showcasing its potential biological activity (Oh et al., 2002).
  • It has been used in the development of novel 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones, indicating its application in the creation of compounds with potential biological activities (Dengale et al., 2021).

Analytical and Diagnostic Research

  • (2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid has been employed in quantitative autoradiographic analysis as a new radioligand (Gould, Mehta, Frazer, & Ticku, 2003). This highlights its use in advanced diagnostic techniques, particularly in brain research.

Antibacterial Research

  • The compound has been included in the synthesis of new acetic acid derivatives, which were tested for their antibacterial activity, demonstrating its role in developing potential antibacterial agents (Trotsko et al., 2018).

Research in Inflammatory Diseases

  • It is also utilized in the synthesis of compounds for the potential treatment of ulcerative colitis, reflecting its importance in medicinal chemistry research (Jilani, Shomaf, & Alzoubi, 2013).

properties

Product Name

(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid

InChI

InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)/b10-8-

InChI Key

UADPGHINQMWEAG-NTMALXAHSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C(/C(=C\C(=O)O)/C1)O

Canonical SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid
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(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid
Reactant of Route 3
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid
Reactant of Route 4
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid
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(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid
Reactant of Route 6
Reactant of Route 6
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid

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